molecular formula C11H12ClN5O B12732641 4-amino-N'-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide CAS No. 81016-57-1

4-amino-N'-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide

Katalognummer: B12732641
CAS-Nummer: 81016-57-1
Molekulargewicht: 265.70 g/mol
InChI-Schlüssel: MGPGJJSIWBYTPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 4-amino-5-methyl-1H-pyrazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-amino-N-(2-chlorophenyl)benzamide
  • 2-amino-N-(4-chlorophenyl)benzamide

Uniqueness

4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of a pyrazole ring and a carbohydrazide group. These features may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

81016-57-1

Molekularformel

C11H12ClN5O

Molekulargewicht

265.70 g/mol

IUPAC-Name

4-amino-N'-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C11H12ClN5O/c1-6-9(13)10(16-14-6)11(18)17-15-8-5-3-2-4-7(8)12/h2-5,15H,13H2,1H3,(H,14,16)(H,17,18)

InChI-Schlüssel

MGPGJJSIWBYTPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C(=O)NNC2=CC=CC=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.